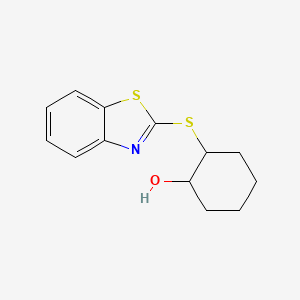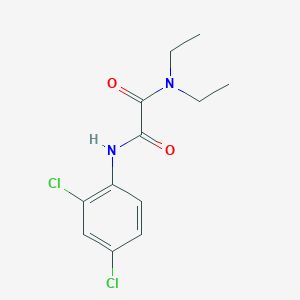![molecular formula C22H20BrNO3 B4069794 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Descripción general
Descripción
4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BEBQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BEBQ belongs to the class of benzoquinolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In infectious diseases, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the activity of viral and bacterial enzymes involved in replication and transcription. In neurodegenerative disorders, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral and bacterial replication and transcription, and the reduction of oxidative stress and inflammation in neurodegenerative disorders. Additionally, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one for lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing harm to the test subjects. Additionally, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is relatively easy to synthesize and can be produced in large quantities. However, one limitation of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one for lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One direction is the development of more potent and selective analogs of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved therapeutic properties. Another direction is the investigation of the potential of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the mechanism of action of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one needs to be further elucidated to better understand its therapeutic potential. Overall, the study of 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one holds great promise for the development of new and effective therapeutic agents.
Aplicaciones Científicas De Investigación
4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In infectious disease research, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has demonstrated antiviral and antibacterial activity against several pathogens, including HIV-1, herpes simplex virus, and Staphylococcus aureus. In neurodegenerative disorder research, 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-3-27-20-10-17(18(23)12-19(20)26-2)16-11-21(25)24-22-14-7-5-4-6-13(14)8-9-15(16)22/h4-10,12,16H,3,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXOLKYQNRXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[H]quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine](/img/structure/B4069729.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069752.png)
![2-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4069758.png)
![3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4069763.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)

![{2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenoxy}acetic acid](/img/structure/B4069789.png)
![4-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4069797.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069805.png)